molecular formula C19H30ClNO2 B4042806 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine

4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine

Cat. No.: B4042806
M. Wt: 339.9 g/mol
InChI Key: XLYSZANINBJJJD-UHFFFAOYSA-N
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Description

4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C19H30ClNO2 and its molecular weight is 339.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.1965069 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

A study by Vinković and Sunjic (1997) demonstrates the stereocontrolled synthesis of fenpropimorph and its congeners through an asymmetric Mannich reaction. This process highlights the application of similar compounds in the development of chiral synthetic methodologies, leading to enantiomerically enriched products, which are crucial for the synthesis of bioactive compounds (Vinković & Sunjic, 1997).

Supramolecular Chemistry and Fluoride Binding

Pistner et al. (2013) synthesized a family of phlorin macrocycles that exhibit cooperative fluoride binding. This research underscores the potential of morpholine derivatives in developing supramolecular structures with specific anion binding properties, which can be leveraged in sensor technologies and environmental remediation (Pistner et al., 2013).

Environmental Applications: Pesticide Removal

Boudesocque et al. (2008) explored the use of a lignocellulosic substrate as an effective adsorbent for the removal of pesticides, including dimetomorph, from wastewaters. This study illustrates the broader environmental applications of morpholine derivatives in the purification and treatment of contaminated water sources (Boudesocque et al., 2008).

Luminescent Materials

Song et al. (2016) reported on the synthesis and properties of Ir(III) complexes that show aggregation-induced emission (AIE), mechanoluminescence, and can be applied in data security protection. Such studies indicate the role of morpholine and its derivatives in the development of novel luminescent materials for optoelectronic applications (Song et al., 2016).

Properties

IUPAC Name

4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30ClNO2/c1-14-12-21(13-15(2)23-14)9-6-10-22-18-8-7-16(20)11-17(18)19(3,4)5/h7-8,11,14-15H,6,9-10,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYSZANINBJJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)Cl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.